4-(4-(aminomethyl)piperidine-1-carbonyl)pyridin-2(1H)-one
Overview
Description
4-(4-(aminomethyl)piperidine-1-carbonyl)pyridin-2(1H)-one is a useful research compound. Its molecular formula is C12H17N3O2 and its molecular weight is 235.28 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis of Heterocyclic Compounds : The synthesis of functionalized 4H-pyrano[3,2-c]pyridines involves the reaction of related compounds with benzylidenemalononitriles and α-cyanoacrylic esters in the presence of piperidine, leading to the formation of fused systems with potential applications in medicinal chemistry (Mekheimer, Mohamed, & Sadek, 1997).
Crystal Structure and Fluorescence : Piperidine derivatives have been studied for their interesting crystal structures and fluorescence properties. The study of bis-substituted dicyanoquinodimethanes involving piperidine and other heterocyclic moieties shows strong fluorescence and, in some cases, nonlinear optical properties (Raghavaiah et al., 2016).
Ligand Synthesis for Metal Ions : The synthesis of pyridine-based ligands, which include aminomethyl and other functional groups, has applications in forming terdentate ligands for metal ions. These ligands have potential uses in catalysis and materials science (Vermonden et al., 2003).
Catalytic Reactions : Studies have explored the Rhodium-catalyzed reaction of N-(2-pyridinyl)piperazines with carbon monoxide and ethylene, demonstrating novel carbonylation reactions at C−H bonds in piperazine rings. This highlights potential applications in organic synthesis and catalyst development (Ishii et al., 1997).
Synthesis of N,S-Containing Heterocycles : Piperidinium derivatives have been used in the synthesis of complex heterocyclic structures like tetraazatricyclo tridec-2-ene-9-carboxamides, showcasing their utility in the synthesis of novel organic compounds (Dotsenko et al., 2012).
Synthesis of Biologically Active Compounds : Research has been conducted on the synthesis of biologically active pyrrolo[2,3-b]pyridine scaffolds, demonstrating the use of piperidine in the creation of compounds with potential medicinal applications (Sroor, 2019).
Properties
IUPAC Name |
4-[4-(aminomethyl)piperidine-1-carbonyl]-1H-pyridin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O2/c13-8-9-2-5-15(6-3-9)12(17)10-1-4-14-11(16)7-10/h1,4,7,9H,2-3,5-6,8,13H2,(H,14,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOHCOOWHZCYGBM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN)C(=O)C2=CC(=O)NC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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